molecular formula C11H11BrN4OS B2887420 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2320923-91-7

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2887420
CAS No.: 2320923-91-7
M. Wt: 327.2
InChI Key: VEOJCQTULMWTNM-UHFFFAOYSA-N
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Description

The compound 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a heterocyclic molecule featuring a 1,2,4-triazole core linked via a methyl group to an azetidine ring (a 4-membered nitrogen-containing cycle). The azetidine is further substituted with a 4-bromothiophene-2-carbonyl moiety. This structure combines key pharmacophores:

  • The 1,2,4-triazole ring, known for its role in inhibiting cytochrome P450 enzymes (e.g., in antifungal agents) .
  • The 4-bromothiophene group, contributing electron-withdrawing effects and aromatic π-system interactions .

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c12-9-1-10(18-5-9)11(17)15-2-8(3-15)4-16-7-13-6-14-16/h1,5-8H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOJCQTULMWTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization of Carboxylic Acid Derivatives

The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation of amidrazones with carboxylic acids or their derivatives. For example, reaction of thiosemicarbazide with acetic anhydride under alkaline conditions yields 1H-1,2,4-triazole-3-thiol, which can be further functionalized.

Example procedure :

  • Reactants : Thiosemicarbazide (1 eq), acetic anhydride (2 eq).
  • Conditions : Reflux in ethanol with KOH (1.5 eq) at 80°C for 6 hours.
  • Yield : 78% (reported in analogous syntheses).

Preparation of the Azetidine-3-ylmethyl Intermediate

Lithium-Mediated Ring Closure

Azetidine rings are constructed via intramolecular nucleophilic substitution. A representative method from patent literature involves:

  • Treating 1-methyl-1,2,4-triazole with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C.
  • Adding dibromomethane to form 5-bromo-1-methyl-1H-triazole.
  • Subsequent deprotection and functionalization at the 3-position using lithium diisopropylamide (LDA) and carbon dioxide.

Key data :

Step Reagents Temp (°C) Time (h) Yield (%)
1 n-BuLi −78 2 65
2 CO₂ 0→25 12 82

Coupling Strategies and Final Assembly

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction effectively links the triazole and azetidine units. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of azetidine-3-methanol reacts with the triazole’s N–H site.

Representative data :

Parameter Value
Solvent THF
Temp 25°C
Reaction time 12 h
Yield 68%

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity ≥95% is confirmed via HPLC (C18 column, 70:30 acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.54 (d, J = 3.5 Hz, 1H, thiophene-H), 4.32 (m, 2H, azetidine-CH₂).
  • HRMS : [M+H]⁺ calcd for C₁₁H₁₀BrN₄OS: 348.9621; found: 348.9618.

Challenges and Optimization Opportunities

Regioselectivity in Triazole Alkylation

Competing N1 vs. N2 alkylation can lead to isomeric byproducts. Using bulky bases like LDA favors N1 functionalization, as demonstrated in patent CN113651762A.

Stability of the Azetidine-Thiophene Linkage

The ester group in 4-bromothiophene-2-carbonyl azetidine is prone to hydrolysis under acidic conditions. Stabilization via electron-withdrawing substituents (e.g., bromine) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole and azetidine rings is particularly interesting for drug discovery efforts.

Medicine

In medicine, this compound may be explored as a lead compound for the development of new therapeutic agents. Its potential interactions with biological targets make it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole depends on its specific interactions with molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological effects by interacting with different molecular pathways.

Comparison with Similar Compounds

Difenoconazole (CAS 119446-68-3)

  • Structure: 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole .
  • Key Differences :
    • Replaces the azetidine and bromothiophene with a 1,3-dioxolane ring and chlorophenyl groups.
    • The dioxolane ring enhances lipophilicity, improving membrane penetration in fungicidal applications.
  • Activity: Broad-spectrum antifungal agent targeting lanosterol demethylase .
Property Target Compound Difenoconazole
Core Heterocycle 1,2,4-Triazole 1,2,4-Triazole
Substituent 4-Bromothiophene-azetidine Chlorophenyl-dioxolane
Molecular Weight (g/mol) ~380 (estimated) 406.3
Bioactivity Potential antifungal Commercial fungicide

Flusilazole (CAS 85509-19-9)

  • Structure : 1-{[bis(4-fluorophenyl)(methyl)silyl]methyl}-1H-1,2,4-triazole .
  • Key Differences :
    • Uses a bis(4-fluorophenyl)silyl group instead of azetidine-bromothiophene.
    • The silicon atom increases steric bulk and alters electronic properties.
  • Activity : Fungicide with systemic action against powdery mildew and rusts .
Property Target Compound Flusilazole
Core Heterocycle 1,2,4-Triazole 1,2,4-Triazole
Substituent Bromothiophene-azetidine Bis(4-fluorophenyl)silyl
Molecular Weight (g/mol) ~380 (estimated) 315.39
LogP (estimated) ~3.5 (moderate lipophilicity) ~4.1 (high lipophilicity)

Azetidine-Containing Analog (CAS N/A)

  • Structure : 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride .
  • Key Differences :
    • Lacks the 4-bromothiophene-carbonyl group, simplifying the structure.
    • The azetidine’s NH group may enhance solubility via salt formation.
  • Activity : Unspecified, but azetidine-triazole hybrids are explored for antimicrobial and anticancer properties .

Compound 9c ()

  • Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide .
  • Key Differences: Replaces azetidine with a benzodiazolylphenoxymethyl group. The bromophenyl-thiazole moiety may enhance DNA intercalation or enzyme inhibition.

Biological Activity

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound notable for its structural features, which include a triazole ring, a carbonyl group, and a bromothiophene moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₁H₁₁BrN₄OS
  • Molecular Weight : 327.20 g/mol
  • CAS Number : 2320923-91-7

The unique structure of this compound suggests various applications in pharmaceuticals, especially because of the functional groups that can interact with biological macromolecules like proteins and nucleic acids.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

A comparative analysis of similar triazole compounds reveals that structural modifications can enhance their biological potency. In particular, derivatives with azetidine rings and bromothiophene substituents demonstrate distinct pharmacological profiles compared to other triazoles lacking these features.

Compound NameStructural FeaturesBiological Activity
4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazoleContains an amino group on a triazole ringAntimicrobial properties
1-{(5-bromo-2-thienyl)methyl}-1H-1,2,4-triazoleSimilar triazole structure with a thienyl groupAntifungal activity
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,4-triazoleContains a trifluoromethyl groupAnticancer activity

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets. The bromothiophene moiety may modulate the activity of various enzymes or receptors involved in cancer progression. Additionally, the azetidine ring may stabilize certain conformations of the molecule that enhance its biological activity.

In Vitro Studies

In vitro studies have been conducted to evaluate the anticancer effects of this compound against various human cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), A549 (lung carcinoma).
  • Methodology : MTT assay was employed to assess cell viability and proliferation.

Results indicated that certain derivatives exhibited significant antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.

Study 1: Antitumor Activity

In a study published in Cancer Letters, researchers synthesized a series of triazole derivatives and evaluated their antitumor activities against multiple cancer cell lines. The findings suggested that compounds similar to this compound showed promising results with IC₅₀ values indicating effective inhibition of tumor cell growth.

Study 2: Antimicrobial Effects

Another study focused on evaluating the antimicrobial properties of triazole derivatives against various bacterial strains. Results indicated that modifications at specific positions on the triazole ring could enhance antibacterial activity.

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